methyl 2-[5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate
Description
Methyl 2-[5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at the 1-position and a furan-2-yl moiety at the 5-position. The triazole ring is further functionalized with an amido group at the 4-position, linked to a methyl benzoate ester at the ortho position.
Properties
IUPAC Name |
methyl 2-[[5-(furan-2-yl)-1-phenyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-28-21(27)15-10-5-6-11-16(15)22-20(26)18-19(17-12-7-13-29-17)25(24-23-18)14-8-3-2-4-9-14/h2-13H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBIBAAXGPXECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated furan.
Formation of the benzoate ester: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
methyl 2-[5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens.
Scientific Research Applications
methyl 2-[5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-[5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The furan ring can also participate in hydrophobic interactions, enhancing binding affinity .
Comparison with Similar Compounds
Table 1: Comparison of Triazole-Based Esters
Benzoxazole and Benzimidazole Derivatives
Compounds like methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a-e) and methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate (1) replace the triazole ring with benzoxazole or benzimidazole systems . Key differences include:
- Synthetic Conditions: Benzoxazole derivatives are synthesized via refluxing aryl acids with methyl-3-amino-4-hydroxybenzoate, while benzimidazoles require Na₂S₂O₅-mediated cyclization in DMF . These methods contrast with triazole-forming reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Arylamino-1,2,3-triazoles
describes 1-benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole (2f), which shares the triazole-phenyl framework but incorporates an arylamino group instead of an amido linkage .
- Substituent Effects: The arylamino group in 2f may enhance π-π stacking interactions in crystal packing, whereas the amido group in the target compound could facilitate hydrogen bonding.
Ranitidine-Related Furan Derivatives
The target compound’s furan-2-yl group may similarly confer metabolic stability or receptor-binding affinity, though its lack of sulfhydryl or nitro groups distinguishes it from ranitidine analogs.
Structural and Methodological Insights
- Crystallography Tools : Structural characterization of similar compounds often employs SHELXL for refinement and WinGX/ORTEP for visualization, suggesting these tools could be applied to the target compound .
- Regulatory Considerations : Analogous sulfonylurea herbicides (e.g., metsulfuron methyl ester) demonstrate the importance of ester and heterocyclic groups in agrochemical design, though the target compound’s amido group may steer it toward pharmaceutical applications .
Biological Activity
Methyl 2-[5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of a triazole ring, which is known for enhancing biological activity. The furan and phenyl groups contribute to its lipophilicity and ability to interact with various biological targets. The general structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
These results suggest that the compound could inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. Studies show that methyl 2-[5-(furan-2-yl)-1-phenyl-1H-triazole] exhibits effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
The mechanisms by which methyl 2-[5-(furan-2-yl)-1-phenyl-1H-triazole] exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase, critical for DNA synthesis in cancer cells.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which may help in reducing oxidative stress associated with various diseases.
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives for their anticancer activity against breast cancer cell lines (MCF7). The study reported that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting a promising alternative for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
